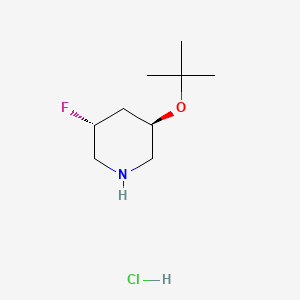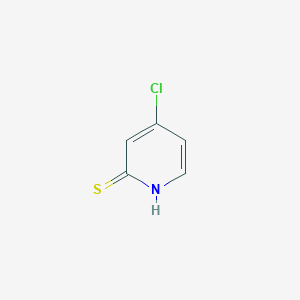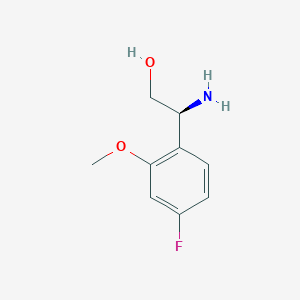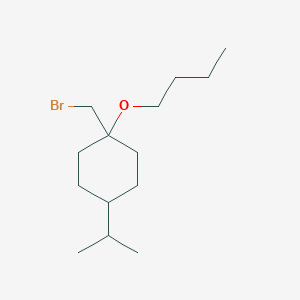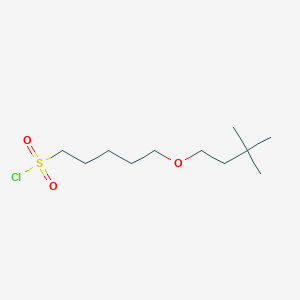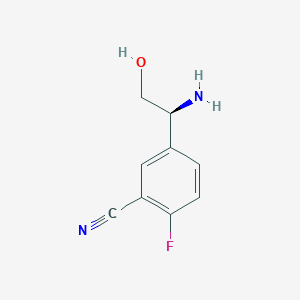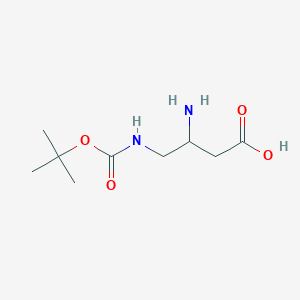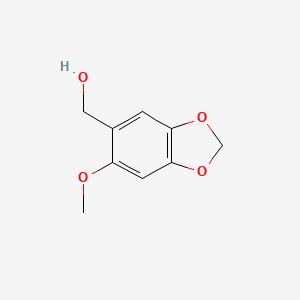
(6-Methoxy-2H-1,3-benzodioxol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-1,3-dioxaindan-5-yl)methanol is an organic compound that features a methoxy group and a dioxaindan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1,3-dioxaindan-5-yl)methanol typically involves the formation of the dioxaindan ring followed by the introduction of the methoxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxaindan ring. The methoxy group can then be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of (6-methoxy-1,3-dioxaindan-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-1,3-dioxaindan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
(6-Methoxy-1,3-dioxaindan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-methoxy-1,3-dioxaindan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group and dioxaindan ring structure allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar ring structure and have been studied for their antimicrobial properties.
Dioxolane derivatives: These compounds have similar chemical properties and are used in various chemical reactions.
Uniqueness
(6-Methoxy-1,3-dioxaindan-5-yl)methanol is unique due to its specific combination of a methoxy group and a dioxaindan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4383-14-6 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(6-methoxy-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C9H10O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3,10H,4-5H2,1H3 |
InChI Key |
IQXQQVAWSZMZLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CO)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


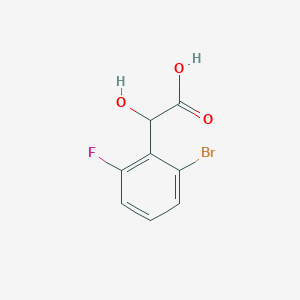

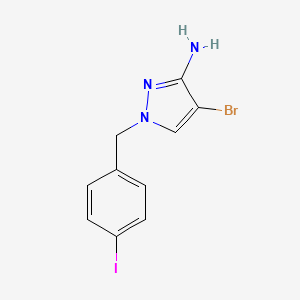
![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)
